molecular formula C29H25N3O7S2 B231223 5,11,14-Eicosatrienoic acid CAS No. 15541-36-3

5,11,14-Eicosatrienoic acid

Cat. No. B231223
CAS RN: 15541-36-3
M. Wt: 306.5 g/mol
InChI Key: PRHHYVQTPBEDFE-CDCWTTDFSA-N
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Description

5,11,14-Eicosatrienoic acid is a polyunsaturated fatty acid found in various natural sources including maritime pine (Pinus pinaster) seed oil, gymnospermae leaves and seeds, and freshwater gastropods . It belongs to the family of eicosanoids, molecules synthesized from oxidized polyunsaturated fatty acids (PUFAs) to mediate cell-cell communication .


Synthesis Analysis

The synthesis of 5,11,14-Eicosatrienoic acid involves the oxidation of polyunsaturated fatty acids (PUFAs). Specifically, the pathways involving lipoxygenase enzymes are critical. These pathways involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes .


Molecular Structure Analysis

The molecular structure of 5,11,14-Eicosatrienoic acid is complex due to its polyunsaturated nature. It contains 20 carbons and 3 double bonds . The molecular weight of its methyl ester derivative is 318.4935 .


Chemical Reactions Analysis

5,11,14-Eicosatrienoic acid is involved in numerous chemical reactions, particularly those involving lipoxygenase enzymes. These reactions lead to the production of various eicosanoids, which play crucial roles in biological processes .

Scientific Research Applications

  • 5,11,14-Eicosatrienoic acid undergoes oxygenation by prostaglandin endoperoxide synthase and cytochrome P450 monooxygenase, leading to the formation of various metabolites including hydroxyeicosatrienoic acids and epoxy-hydroxy acids. These metabolites have potential biological significance in prostaglandin biosynthesis and oxylipin formation (Oliw, Hörnsten, Sprecher, & Hamberg, 1993).

  • The acid has been shown to undergo de novo biosynthesis in insects such as the cockroach Periplaneta americana and the cricket Teleogryllus commodus, suggesting its role in the metabolic pathways of polyunsaturated fatty acids in these species (Jurenka, de Renobales, & Blomquist, 1987); (Jurenka, Stanley-Samuelson, Loher, & Blomquist, 1988).

  • In rats, ethyl 5,11,14-eicosatrienoate can be transformed into arachidonate, indicating its potential role in fatty acid metabolism (Takagi, 1965).

  • Conversion of 5,11,14-Eicosatrienoic acid to leukotrienes C3 and D3 has been observed in mouse mastocytoma cells. These leukotrienes have biological effects similar to those derived from arachidonic acid (Hammarström, 1981).

  • The compound is also involved in the biosynthesis of prostaglandins E1 and F1-alpha, indicating its importance in prostaglandin metabolism (Hamberg & Samuelsson, 1967).

Safety And Hazards

Safety data sheets suggest that 5,11,14-Eicosatrienoic acid is combustible and should be kept away from heat, sparks, open flames, and hot surfaces. Protective equipment should be worn when handling this substance .

Future Directions

The future directions of research on 5,11,14-Eicosatrienoic acid could involve further exploration of its roles in biological processes and disease states. Its involvement in inflammatory responses and potential roles in various disease states make it a promising area for future research .

properties

IUPAC Name

(5E,11E,14E)-icosa-5,11,14-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,15-16H,2-5,8,11-14,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHHYVQTPBEDFE-CDCWTTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCC/C=C/CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,11,14-Eicosatrienoic acid

CAS RN

15541-36-3
Record name Eicosa-5,11,14-trienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015541363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
RA Jurenka, DW Stanley-Samuelson, W Loher… - … et Biophysica Acta (BBA …, 1988 - Elsevier
The de novo biosynthesis of 5,11,14-eicosatrienoic acid (5,11,14-20:3), arachidonic acid (20:4(n−6)) and eicosadienoic acid (20:2(n−6)) and the elongation/desaturation of linoleic acid (…
Number of citations: 45 www.sciencedirect.com
Y Endo, K Tsunokake, I Ikeda - Bioscience, biotechnology, and …, 2009 - jstage.jst.go.jp
We investigated effects of the non-methylene-interrupted polyunsaturated fatty acid, sciadonic acid (allcis-5, 11, 14-eicosatrienoic acid), on the lipid metabolism in rats, to identify the …
Number of citations: 26 www.jstage.jst.go.jp
T Takagi - Bulletin of the Chemical Society of Japan, 1965 - journal.csj.jp
Ethyl 5,11,14-eicosatrienoate has been fed to fat-deficient rats. The gas chromatographic analysis of the fatty acids in the liver lipids and the alkali isomerization and oxidation scission …
Number of citations: 11 www.journal.csj.jp
Y Wei, RW Evans, AR Morrison, H Sprechert… - Prostaglandins, 1985 - Elsevier
We showed previously that polyenoic fatty acids with double bonds at carbon 5,8,11 are good substrates for the 5-lipoxygenase and also can be converted to LTC and dihydroxy acids. …
Number of citations: 14 www.sciencedirect.com
T Takagi - Journal of the American Oil Chemists' Society, 1964 - Wiley Online Library
Eicosatrienoic acid, the unique constituent acid ofPodocarpus nagi seed oil is characterized as all‐cis‐5,ll,14‐eicosatrienoic acid. Bicosadienoic acid found in the same oil is shown to …
Number of citations: 43 aocs.onlinelibrary.wiley.com
RA Jurenka, M de Renobales, GJ Blomquist - Archives of Biochemistry and …, 1987 - Elsevier
The de novo biosynthesis of 6,9,12-linolenic acid, 11,14-eicosadienoic acid, 5,11,14-eicosatrienoic acid, and arachidonic acid was demonstrated in adult female cockroaches, …
Number of citations: 57 www.sciencedirect.com
EJ Baker, EA Miles, PC Calder - Progress in Lipid Research, 2021 - Elsevier
Pine nut oil (PNO) is rich in a variety of unusual delta-5-non-methylene-interrupted fatty acids (NMIFAs), including pinolenic acid (PLA; all cis-5,-9,-12 18:3) which typically comprises 14 …
Number of citations: 26 www.sciencedirect.com
EH Oliw, FP Guengerich, JA Oates - Journal of Biological Chemistry, 1982 - Elsevier
[3H]Arachidonic (eicosatetraenoic) acid was incubated with rabbit liver microsomes, NADPH, and 1 mM 1,2-epoxy-3,3,3-trichloropropane, an epoxide hydrolase inhibitor, for 15 min at …
Number of citations: 300 www.sciencedirect.com
S Nakane, T Tanaka, K Satouchi… - Biological and …, 2000 - jstage.jst.go.jp
The umbrella pine Sciadopitys verticillata seeds were found to contain a substantial amount (16.7 nmol/g) of sciadonic acid (all-cis-5, 11, 14-eicosatrienoic acid)-containing 2-…
Number of citations: 37 www.jstage.jst.go.jp
Q Chen, FQ Yin, H Sprecher - Lipids, 2000 - Wiley Online Library
Several experimental approaches were used to determine whether rat liver and testes express an acyl‐CoA‐dependent δ8 desaturase. When [1‐ 14 C]5, 11, 14‐eicosatrienoic acid was …
Number of citations: 23 aocs.onlinelibrary.wiley.com

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